2-(Tributylstannyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(Tributylstannyl)-5-(trifluoromethyl)pyridine is an organotin compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 5-(trifluoromethyl)pyridine with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include halogens and acylating agents.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can oxidize the stannyl group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the compound under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield halogenated pyridine derivatives, while oxidation can produce tin oxides .
Scientific Research Applications
2-(Tributylstannyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine exerts its effects involves the interaction of the stannyl and trifluoromethyl groups with various molecular targetsThe trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(Trifluoromethyl)pyridine: Lacks the stannyl group, limiting its use in certain synthetic applications.
Uniqueness
2-(Tributylstannyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the stannyl and trifluoromethyl groups. This combination allows for versatile reactivity and makes the compound a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tributyl-[5-(trifluoromethyl)pyridin-2-yl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVUMOOSDCPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656840 | |
Record name | 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659722-71-1 | |
Record name | 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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